
Phenyltriacetoxysilane
Overview
Description
Phenyltriacetoxysilane is an organosilicon compound with the chemical formula C12H14O6Si. It is a clear to yellowish liquid with an acrid odor of acetic acid. This compound is known for its ability to hydrolyze in the presence of moisture, releasing acetic acid and forming silanols, which can further react to produce siloxanes or bind to inorganic substrates .
Preparation Methods
Phenyltriacetoxysilane can be synthesized through various methods. One common synthetic route involves the reaction of phenyltrimethylchlorosilane with acetic acid in the presence of a catalyst. The reaction conditions typically include a controlled temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial production methods often involve the use of triethoxysilane and phenyltrimethylchlorosilane as starting materials. These compounds undergo a series of reactions, including hydrolysis and condensation, to yield this compound. The process requires precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity .
Chemical Reactions Analysis
Phenyltriacetoxysilane undergoes several types of chemical reactions, including:
Common reagents used in these reactions include water, alcohols, and various acids and bases. The major products formed from these reactions are silanols, siloxanes, and substituted silanes .
Scientific Research Applications
Applications in Materials Science
1. Polymer Synthesis
PTAS is widely used as a coupling agent in the synthesis of silicone-based polymers. It enhances the mechanical properties and thermal stability of silicone rubbers and resins. For instance, studies have shown that incorporating PTAS into polydimethylsiloxane (PDMS) matrices significantly improves their tensile strength and elasticity, making them suitable for high-performance applications such as automotive parts and medical devices .
2. Coatings and Sealants
Due to its hydrophobic nature, PTAS is utilized in producing water-repellent coatings. These coatings are effective in protecting surfaces from moisture damage, making them ideal for construction materials and outdoor applications. A study demonstrated that PTAS-modified coatings exhibited enhanced adhesion properties and resistance to environmental degradation compared to unmodified counterparts .
Application Type | Benefits | Example Use Cases |
---|---|---|
Polymer Synthesis | Improved mechanical properties | Automotive parts, medical devices |
Coatings | Water repellency, environmental resistance | Construction materials, outdoor coatings |
Applications in Nanoelectronics
1. Hybrid Organic-Inorganic Materials
In nanoelectronics, PTAS serves as a precursor for creating hybrid materials that combine organic and inorganic components. These materials are essential for fabricating thin-film transistors and sensors. The reactive methoxy groups in PTAS allow for precise tuning of material properties at the molecular level, enhancing performance in electronic applications .
2. Surface Modification
PTAS is employed in surface modification techniques such as grafting polymer brushes onto substrates. This method can significantly alter the surface characteristics of materials, improving their compatibility with various solvents and enhancing their functional properties for specific applications .
Nanoelectronics Application | Benefits | Example Use Cases |
---|---|---|
Hybrid Materials | Enhanced electronic properties | Thin-film transistors, sensors |
Surface Modification | Tailored surface characteristics | Coatings, adhesives |
Biomedical Applications
Phenyltriacetoxysilane's biocompatibility makes it suitable for various biomedical applications. It is used in the development of drug delivery systems where controlled release is critical. The ability to modify surfaces with PTAS allows for improved interaction between biomaterials and biological environments, facilitating better integration with tissues .
Case Studies
Case Study 1: Enhancement of Silicone Rubber Properties
A study investigated the effects of adding different concentrations of PTAS to silicone rubber formulations. Results indicated that optimal concentrations improved tensile strength by up to 30% while maintaining flexibility, making them ideal for high-stress applications.
Case Study 2: Development of Water-Repellent Coatings
Research on PTAS-based coatings revealed that surfaces treated with PTAS exhibited a contact angle greater than 100°, indicating superhydrophobic properties. These coatings were tested under various environmental conditions and showed significant durability against water penetration.
Mechanism of Action
The mechanism of action of phenyltriacetoxysilane involves its hydrolysis to form silanols, which can then undergo condensation to produce siloxanes. These reactions are driven by the release of acetic acid, which acts as a catalyst for further hydrolysis and condensation reactions . The molecular targets of this compound include various inorganic substrates, such as glass, metals, and polymers, to which it can bind and modify their surface properties .
Comparison with Similar Compounds
Phenyltriacetoxysilane is similar to other organosilicon compounds, such as phenyltriethoxysilane and phenyltrimethoxysilane. it is unique in its ability to hydrolyze rapidly in the presence of moisture, releasing acetic acid and forming silanols. This property makes it particularly useful as a coupling agent and surface modifier .
Similar Compounds
- Phenyltriethoxysilane
- Phenyltrimethoxysilane
- Phenyltrimethylchlorosilane
This compound stands out due to its specific reactivity and the nature of the by-products formed during its hydrolysis, which can be advantageous in certain applications .
Biological Activity
Phenyltriacetoxysilane (PTAS) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores the biological properties, applications, and research findings related to PTAS, supported by relevant data and case studies.
This compound is characterized by the presence of a phenyl group attached to a silicon atom, which is further bonded to three acetoxy groups. Its molecular formula is C₉H₁₀O₃Si, and it has a molecular weight of approximately 194.25 g/mol. The compound's structure contributes significantly to its reactivity and biological activity.
Biological Activity Overview
The biological activity of PTAS is primarily attributed to its ability to interact with biological systems at the molecular level. Research indicates that PTAS exhibits various biological effects, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial Activity
One notable study demonstrated the antimicrobial efficacy of PTAS when applied to textiles. The treated fabrics showed significant resistance against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial properties were maintained even after multiple washes, indicating the durability of the treatment .
Microorganism | Activity | Test Method | Results |
---|---|---|---|
Staphylococcus aureus | Antimicrobial | ATCC 2695 | High activity post-treatment |
Escherichia coli | Antimicrobial | ATCC 8739 | Significant reduction in growth |
Antifungal Activity
PTAS has also been investigated for its antifungal properties. In various studies, it was found to inhibit the growth of several fungal strains, suggesting its potential application in medical and agricultural settings .
The mechanism by which PTAS exerts its biological effects is believed to involve the hydrolysis of its acetoxy groups in aqueous environments, leading to the formation of silanol groups. These silanol groups can interact with cell membranes or other cellular components, disrupting their integrity and function.
Applications in Material Science
Beyond its biological activities, PTAS plays a crucial role in material science. It is used as a crosslinking agent in silicone resins and rubber products, enhancing thermal stability and mechanical properties. Its ability to form stable siloxane bonds makes it valuable in producing durable materials for various industrial applications .
Case Studies
- Antimicrobial Textiles : A study examined the application of PTAS on cotton-polyester blends, demonstrating effective antimicrobial properties even after repeated laundering cycles. This research highlights PTAS's potential in creating functional textiles for healthcare settings.
- Nanoelectronics : Research into PTAS's role in nanoelectronics revealed its effectiveness in stabilizing hybrid organic-inorganic materials used in thin-film transistors and sensors. The phenyl group enhances thermal stability while maintaining mechanical durability .
Q & A
Basic Research Questions
Q. What are the optimal laboratory conditions for synthesizing Phenyltriacetoxysilane, and how can reaction efficiency be validated?
- Methodology : Synthesis typically involves hydrolytic condensation of phenylsilane derivatives with acetic acid under controlled humidity. Key parameters include solvent selection (polar aprotic solvents like ethyl acetate enhance solubility), temperature (20–40°C to avoid side reactions), and stoichiometric ratios (3:1 molar ratio of acetic acid to phenylsilane). Post-synthesis, validate purity via FT-IR (Si-O-Si stretching bands at 1050–1100 cm⁻¹) and NMR (absence of residual acetic acid peaks at δ 2.1 ppm in ¹H NMR) . Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts.
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodology : Combine spectroscopic and chromatographic techniques:
- FT-IR : Confirm Si-O-Acetyl bonds (peaks at 1740 cm⁻¹ for carbonyl) and phenyl ring vibrations (C-H stretching at 3050 cm⁻¹).
- NMR : ²⁹Si NMR should show a single peak near -40 ppm for triacetoxysilane groups, indicating no crosslinking.
- HPLC : Use reverse-phase columns with UV detection (λ = 254 nm) to quantify residual monomers.
- Elemental Analysis : Match experimental C/H/Si ratios to theoretical values (C: 48.7%, H: 4.3%, Si: 14.2%) .
Q. What experimental protocols ensure the stability of this compound during storage and application?
- Methodology : Store in anhydrous, inert environments (argon atmosphere) at 4°C to prevent hydrolysis. Pre-dry solvents (e.g., molecular sieves for toluene) when preparing solutions. Monitor degradation via periodic FT-IR; hydrolysis generates silanol (Si-OH) bands at 3200–3600 cm⁻¹. For long-term stability, add radical inhibitors (e.g., BHT at 0.1 wt%) to suppress oxidative crosslinking .
Advanced Research Questions
Q. How does the surface modification efficiency of this compound vary with polymer matrix hydrophobicity?
- Methodology :
Substrate Preparation : Treat glass, polyethylene, and polydimethylsiloxane (PDMS) surfaces with oxygen plasma to standardize hydroxyl group density.
Silane Deposition : Apply 2% (v/v) this compound in toluene via spin-coating (3000 rpm, 30 sec).
Characterization :
- Contact Angle Goniometry : Measure water contact angles pre/post modification. Higher angles (>110°) indicate successful hydrophobic layering.
- XPS : Quantify Si and C atomic% to assess monolayer formation.
- Data Interpretation : Efficiency correlates with matrix polarity; non-polar polymers (e.g., PDMS) show reduced adhesion due to steric hindrance from phenyl groups .
Q. What methodological approaches resolve contradictions in hydrophobicity data across studies?
- Methodology :
- Variable Control : Standardize humidity (40–60% RH) during silane application, as excess moisture accelerates hydrolysis.
- Cross-Validation : Compare AFM topography (roughness <5 nm ensures uniform coatings) with ellipsometry (thickness ~1–2 nm for monolayers).
- Statistical Analysis : Use ANOVA to identify significant differences in contact angle data attributed to substrate pretreatment (e.g., plasma vs. acid etching) .
Q. How can computational modeling predict the environmental persistence of this compound in aquatic systems?
- Methodology :
- Degradation Kinetics : Conduct hydrolysis experiments at pH 5–9, measuring silanol formation via LC-MS. Fit data to first-order kinetics models.
- QSAR Modeling : Use software like EPI Suite to estimate biodegradation half-life (e.g., BioHCwin predicts >60 days, indicating low biodegradability).
- Ecotoxicity Assays : Test Daphnia magna LC₅₀ values; compare with structural analogs (e.g., phenyltrimethoxysilane) to establish SAR trends .
Q. Methodological Challenges and Solutions
Q. How should researchers design experiments to minimize batch-to-batch variability in this compound synthesis?
- Solution :
- Process Automation : Use syringe pumps for dropwise acetic acid addition to maintain consistent reaction rates.
- In Situ Monitoring : Employ Raman spectroscopy to track silanol condensation in real-time.
- Quality Control : Implement ISO 9001 protocols for raw material purity (e.g., ≥99% phenylsilane) .
Q. What advanced techniques quantify trace degradation products in this compound-based formulations?
- Methodology :
- Headspace GC-MS : Detect volatile acetic anhydride (m/z 43, 60) formed during hydrolysis.
- ICP-OES : Measure silicon leaching in aqueous media (detection limit: 0.1 ppm).
- TGA-MS : Identify non-volatile residues (e.g., silica nanoparticles) above 400°C .
Q. Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- Ventilation : Use fume hoods with ≥100 fpm airflow during synthesis.
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats (due to flammability, flash point 45°C).
- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite .
Properties
IUPAC Name |
[diacetyloxy(phenyl)silyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6Si/c1-9(13)16-19(17-10(2)14,18-11(3)15)12-7-5-4-6-8-12/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFKGWCMFMCFRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Si](C1=CC=CC=C1)(OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939333 | |
Record name | Phenylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18042-54-1 | |
Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18042-54-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018042541 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silanetriol, 1-phenyl-, 1,1,1-triacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Phenylsilanetriyl triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triacetoxyphenylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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